LUF5831

GPCR functional assay cAMP inhibition partial agonism

LUF5831 is a non-adenosine A1R partial agonist (Ki=18 nM, 37% cAMP inhibition) with a unique 2-amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile scaffold. Unlike CPA, it retains high affinity for T277A mutant receptors and shows opposite allosteric modulation by PD81,723. Critical for biased agonism, allosteric mechanism dissection, and GPCR conformational studies. Ideal for labs requiring receptor-subtype selective tools.

Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
Cat. No. B10770496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF5831
Molecular FormulaC15H12N4O2S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)O
InChIInChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19)
InChIKeyGYIHPWFWFRELQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LUF5831: A Non-Adenosine A1 Receptor Partial Agonist for Specialized GPCR Pharmacology Research


LUF5831 (CAS 333963-57-8) is a synthetic, non-ribose, non-adenosine-derived agonist that acts as a partial agonist at the human adenosine A1 receptor (hA1R), a G-protein-coupled receptor (GPCR) [1]. Characterized by its 2-amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile scaffold, LUF5831 represents a distinct chemotype from the classic adenosine analog agonists like N6-cyclopentyladenosine (CPA) [1].

Why In-Class A1 Receptor Agonists Cannot Substitute for LUF5831 in Specific Assays


Adenosine A1 receptor agonists constitute a broad pharmacological class, but simple substitution among them is scientifically unsound. LUF5831 possesses a unique molecular structure that is entirely non-adenosine based, which directly impacts its binding thermodynamics, allosteric modulation profile, and functional efficacy in ways that classic, ribose-containing agonists like CPA do not replicate [1]. Furthermore, LUF5831 exhibits a unique ability to retain high affinity for a specific mutant receptor (T277A) where the prototypical agonist CPA shows negligible binding [1].

Quantitative Differentiating Evidence: LUF5831 vs. Prototypical A1 Agonist CPA


Partial Agonism Profile: Submaximal cAMP Inhibition vs. Full Agonist CPA

LUF5831 is a partial agonist at the wild-type human adenosine A1 receptor, producing a submaximal effect on cAMP production compared to the full agonist CPA [1]. This functional distinction is critical for studies aiming to avoid maximal receptor activation or to probe signaling bias.

GPCR functional assay cAMP inhibition partial agonism bias signaling

Mutant Receptor Binding: Exclusive Affinity for T277A Mutant A1 Receptor

LUF5831 uniquely retains substantial binding affinity for the T277A mutant adenosine A1 receptor, a key differentiator from classic adenosine agonists like CPA, which exhibit negligible affinity for this mutant [1]. This property suggests a distinct receptor interaction mechanism.

Mutagenesis receptor binding structure-activity relationship non-orthosteric binding

Differential Allosteric Modulation: Opposite Effects of PD81,723 on LUF5831 vs. CPA Affinity

The classic A1 receptor allosteric modulator PD81,723 has a divergent effect on LUF5831 compared to the orthosteric agonist CPA. While PD81,723 enhances CPA's affinity, it decreases LUF5831's affinity [1]. This opposite modulation underscores their fundamentally different binding modes.

Allosteric modulation GPCR PD81,723 radioligand binding

Entropy-Driven Binding Thermodynamics: A Distinct Energetic Profile from CPA

Temperature-dependent binding studies reveal that LUF5831 binding to the A1 receptor is entropy-driven, a thermodynamic signature that lies between the high- and low-affinity states exhibited by CPA [1]. This provides quantitative evidence of a distinct energetic interaction profile.

Binding thermodynamics entropy-driven enthalpy GPCR

Subtype Selectivity Profile: Quantified Preference for A1 Over A2A, A2B, and A3

LUF5831 demonstrates a distinct selectivity profile across the four human adenosine receptor subtypes. It shows weak or no activity at A2A (37% displacement at 1 μM) and A3 (0% displacement at 1 μM), and lower potency at A2B (EC50 = 780 nM) compared to its high affinity for A1 (Ki = 18 nM) [1]. This profile is quantitatively different from CPA's.

Receptor selectivity adenosine receptor subtypes off-target activity cAMP assay

Recommended Research and Industrial Applications for LUF5831 Based on Validated Evidence


Probing A1 Receptor Structure-Function Relationships via Mutagenesis Studies

Given LUF5831's unique retention of high binding affinity (Ki = 122 nM) for the T277A mutant A1 receptor, where the classic agonist CPA has negligible binding [1], this compound is an indispensable tool for researchers employing site-directed mutagenesis to map ligand-receptor interactions and study conformational states of the A1 receptor.

Investigating Allosteric Modulation Mechanisms of GPCRs

The opposite allosteric modulation of LUF5831 and CPA by the classic modulator PD81,723 (affinity of LUF5831 decreases while CPA's increases) provides a powerful, controlled system for dissecting allosteric mechanisms at the A1 receptor [1]. This makes LUF5831 a critical reference compound in the development and validation of new allosteric modulators.

Functional Selectivity and Biased Signaling Research

As a partial agonist (37% maximal cAMP inhibition) with a distinct thermodynamic signature compared to the full agonist CPA (66% inhibition), LUF5831 is ideal for studying biased agonism and functional selectivity at the A1 receptor [1]. Its use can help delineate specific downstream signaling pathways activated by different ligand-receptor conformations.

Selective Activation of A1 Receptors in Mixed-Receptor Systems

LUF5831's well-defined selectivity profile (high affinity for A1, minimal activity at A2A and A3, and lower potency at A2B) makes it a valuable pharmacological tool for isolating and characterizing A1 receptor-mediated effects in complex biological systems, such as native tissues or co-culture models, where other adenosine receptors are present [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF5831

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.